1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE
Overview
Description
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(5-HYDROXY-2-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE.
Reduction: 1-(5-CHLORO-2-METHOXYBENZENESULFIDE)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE: Lacks the dimethyl groups on the phenyl ring.
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE: Has only one methyl group on the phenyl ring.
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(3,4-DIMETHYLPHENYL)PIPERAZINE: Methyl groups are in different positions on the phenyl ring.
Uniqueness
1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is unique due to the specific positioning of the chloro, methoxy, and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features might confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-4-5-15(2)17(12-14)21-8-10-22(11-9-21)26(23,24)19-13-16(20)6-7-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZVPPCUNKGYOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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